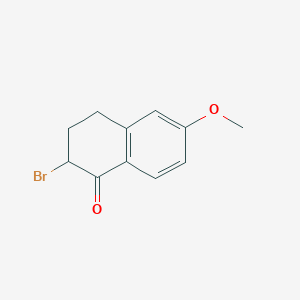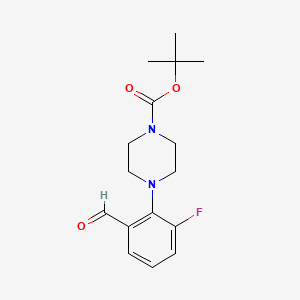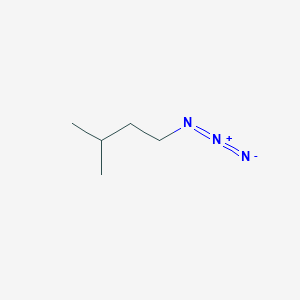
Propane-1-sulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1-sulfinyl chloride (PSC) is a sulfinyl halide compound, which is a derivative of propane. It is a colorless, odorless solid that is highly soluble in water and has an extremely low vapor pressure. PSC has a variety of uses in the laboratory, including as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a component of solvents and other materials. PSC is also used in the pharmaceutical industry for the synthesis of drugs and in the food industry for the production of food additives.
Wissenschaftliche Forschungsanwendungen
Synthesis of Hydroxyalkanesulfonyl Chlorides
Propane-1-sulfinyl chloride is useful in synthesizing hydroxyalkanesulfonyl chlorides. King and Rathore (1987) demonstrated the synthesis of 3-Hydroxy-1-propanesulfonyl chloride, a compound obtained by chlorinating sodium 3-hydroxy-1-propanesulfinate. This synthesis process highlights the potential of this compound in chemical synthesis, particularly in creating sulfonyl chlorides with specific structures (King & Rathore, 1987).
Modification of Polymers
The compound has been studied for its ability to modify polymers. Velden et al. (1977) explored 1,3-propane sultone, a derivative of this compound, for modifying cellulose, cellulose acetate, and polyacrylonitrile. This research provides insights into the compound's utility in enhancing the properties of polymers, especially in membrane technology (Velden, Rupkema, Smolders & Bantjes, 1977).
Catalysis and Chemical Reactions
Hubbard et al. (1993) investigated the use of sulfated catalysts, including those derived from this compound, in propane oxidation. This research underscores the role of such compounds in catalytic processes, particularly in oxidation reactions (Hubbard, Otto, Gandhi & Ng, 1993).
Lithium-Ion Battery Performance
Pires et al. (2015) studied 1,3-propane sultone, related to this compound, for improving lithium-ion battery performance. This research shows the compound's potential in enhancing the efficiency and durability of batteries, particularly at high potentials (Pires, Timperman, Castets, Peña, Dumont, Levasseur, Dedryvère, Tessier & Anouti, 2015).
Nucleophilic Sulfoalkylation Reagents
Adamczyk et al. (2001) highlighted the use of nucleophilic sulfoalkylation reagents derived from chloroalkylsulfonyl chlorides, closely related to this compound. This research contributes to understanding the compound's role in creating sulfoalkylation reagents for enhancing hydrophilicity in various applications (Adamczyk, Chen & Mattingly, 2001).
Safety and Hazards
Propane-1-sulfinyl chloride is classified as a skin corrosive (Category 1B) and an eye irritant (Category 2A) . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, rinse with water and seek medical attention .
Biochemische Analyse
Biochemical Properties
Propane-1-sulfinyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of ionic liquids and sulfonamides . It interacts with various enzymes and proteins, including methylglyoxal synthase and glycerol dehydrogenase, which are involved in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . These interactions are crucial for the formation of stable ionic liquids, which have applications in green chemistry and industrial processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with specific proteins and enzymes, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under specific conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells. Long-term studies in vitro and in vivo have provided insights into the compound’s stability and potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed in studies, where specific dosages are required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the production of key metabolites, such as 1,2-propanediol and 1-propanol, by modulating the activity of enzymes involved in these pathways . Understanding these metabolic interactions is crucial for optimizing the compound’s use in biochemical applications and industrial processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters, where it can interact with intracellular proteins and enzymes to exert its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s activity and function within cells. For example, this compound may localize to the cytoplasm or specific organelles, where it can interact with target proteins and enzymes to modulate cellular processes.
Eigenschaften
IUPAC Name |
propane-1-sulfinyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClOS/c1-2-3-6(4)5/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUVJGOKAOXNHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509006 |
Source


|
| Record name | Propane-1-sulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23267-68-7 |
Source


|
| Record name | Propane-1-sulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

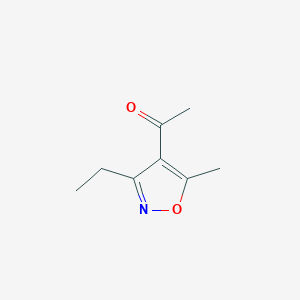

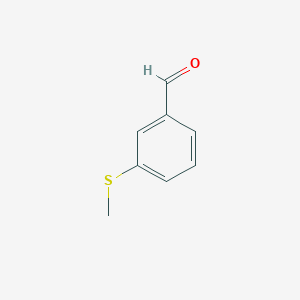


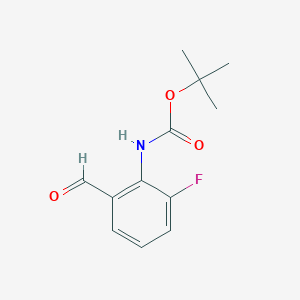

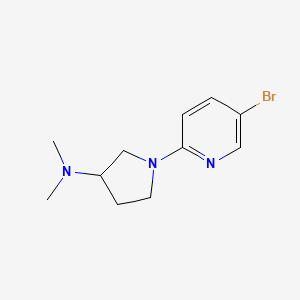
![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)

